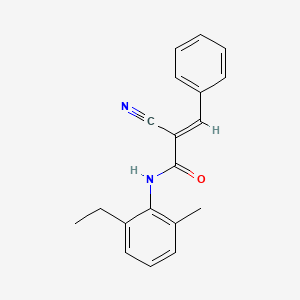

(2E)-2-CYANO-N-(2-ETHYL-6-METHYLPHENYL)-3-PHENYLPROP-2-ENAMIDE

Description

“(2E)-2-CYANO-N-(2-ETHYL-6-METHYLPHENYL)-3-PHENYLPROP-2-ENAMIDE” is a synthetic acrylamide derivative characterized by a cyano group at the α-position of the enamide backbone, a phenyl group at the β-position, and a 2-ethyl-6-methylphenyl substituent on the amide nitrogen. The (2E)-configuration denotes the trans geometry of the double bond, which is critical for its stereoelectronic properties. Its synthesis likely follows analogous methods to cyanoacetamide derivatives, such as condensation reactions under basic conditions (e.g., piperidine in ethanol at low temperatures) .

Properties

IUPAC Name |

(E)-2-cyano-N-(2-ethyl-6-methylphenyl)-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O/c1-3-16-11-7-8-14(2)18(16)21-19(22)17(13-20)12-15-9-5-4-6-10-15/h4-12H,3H2,1-2H3,(H,21,22)/b17-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFXILJRJKSZOKF-SFQUDFHCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1NC(=O)C(=CC2=CC=CC=C2)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=CC(=C1NC(=O)/C(=C/C2=CC=CC=C2)/C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-CYANO-N-(2-ETHYL-6-METHYLPHENYL)-3-PHENYLPROP-2-ENAMIDE typically involves the reaction of 2-ethyl-6-methylaniline with appropriate reagents to introduce the cyano and phenylprop-2-enamide groups. One common method involves the use of diisopropyl ether as a solvent and acetic anhydride as a reactant. The reaction conditions often include controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-CYANO-N-(2-ETHYL-6-METHYLPHENYL)-3-PHENYLPROP-2-ENAMIDE undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Diisopropyl ether, acetic anhydride.

Catalysts: Various metal catalysts depending on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

(2E)-2-CYANO-N-(2-ETHYL-6-METHYLPHENYL)-3-PHENYLPROP-2-ENAMIDE has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-2-CYANO-N-(2-ETHYL-6-METHYLPHENYL)-3-PHENYLPROP-2-ENAMIDE involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Amide Substituents

Several structurally related compounds feature modifications to the amide nitrogen or enamide backbone:

- Nitro-phenyl derivative (3g): The compound “2-Cyano-N-(2-nitro-phenyl)-acetamide” (3g) replaces the 2-ethyl-6-methylphenyl group with a 2-nitrophenyl substituent.

- Bromopyridinyl derivative: The compound “(2E)-3-(6-Bromo-2-pyridinyl)-2-cyano-N-[(1S)-1-phenylethyl]acrylamide” () replaces the phenyl group with a bromopyridinyl heterocycle. This substitution introduces hydrogen-bonding capability via the pyridine nitrogen and may enhance interactions with enzymes or receptors requiring aromatic stacking or halogen bonding .

Cinnamamide Derivatives

Cinnamamide derivatives, such as “(2E)-3-phenylprop-2-enamide” (cinnamamide), share the enamide backbone but lack the cyano group. In bioactivity studies, cinnamamide derivatives exhibit insecticidal and repellent properties against Sitophilus zeamais, with LC50 values varying based on substituents. The target compound’s cyano group may enhance toxicity by increasing electrophilicity, as seen in other nitrile-containing bioactive molecules .

Enamide Derivatives with Complex Substituents

The compound “(2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[3-(dimethylamino)propyl]prop-2-enamide” () features a dimethylaminopropyl chain on the amide nitrogen and a halogenated benzyloxy group on the phenyl ring. The chloro-fluoro substituents may improve metabolic stability compared to the target’s alkyl groups .

Comparative Analysis of Key Properties

| Property | Target Compound | Nitro-phenyl Derivative (3g) | Bromopyridinyl Derivative | Cinnamamide |

|---|---|---|---|---|

| Amide Substituent | 2-Ethyl-6-methylphenyl | 2-Nitrophenyl | (1S)-1-Phenylethyl | H (unsubstituted) |

| Backbone Substituents | Phenyl (β), Cyano (α) | Cyano (α) | Bromopyridinyl (β), Cyano (α) | Phenyl (β) |

| Electron Effects | Moderate electron-withdrawing (cyano) | Strong electron-withdrawing (nitro) | Moderate (cyano + bromine) | Minimal |

| Bioactivity Potential | High (cyano enhances reactivity) | Moderate (polarity may limit permeability | High (heterocyclic interactions) | Moderate (limited electrophilicity) |

| Synthetic Accessibility | Moderate (alkyl-substituted aryl synthesis) | Challenging (nitro group reduction risks) | Complex (chiral center + heterocycle) | Simple (common cinnamic acid derivatives) |

Research Findings and Implications

- Structural Insights: X-ray crystallography tools like SHELX and WinGX () could elucidate hydrogen-bonding patterns in the target compound, particularly between the amide NH and cyano group, which may differ from cinnamamide’s simpler backbone .

Biological Activity

(2E)-2-Cyano-N-(2-ethyl-6-methylphenyl)-3-phenylprop-2-enamide, a member of the cinnamamide family, has garnered attention for its potential biological activities. This compound is characterized by a cyano group and an enamide structure, which are known to influence various biological pathways. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of (2E)-2-cyano-N-(2-ethyl-6-methylphenyl)-3-phenylprop-2-enamide can be represented as follows:

Biological Activity Overview

Research indicates that compounds within the cinnamamide class exhibit a range of biological activities, including anti-inflammatory, anticonvulsant, and anticancer effects. The specific activities of (2E)-2-cyano-N-(2-ethyl-6-methylphenyl)-3-phenylprop-2-enamide, while less documented than its derivatives, suggest promising pharmacological properties.

Anti-inflammatory Activity

Cinnamamide derivatives have been reported to exhibit anti-inflammatory effects. For example, another compound in this class was shown to reduce cytokine production (IL-1β and TNFα) and modulate nitrite synthesis in macrophage cultures . This suggests that (2E)-2-cyano-N-(2-ethyl-6-methylphenyl)-3-phenylprop-2-enamide may also possess anti-inflammatory properties, potentially through similar mechanisms.

Cytotoxicity and Safety Profile

Evaluations of related compounds have demonstrated low cytotoxicity at concentrations up to 100 µM in HepG2 and H9c2 cell lines . Such findings imply that (2E)-2-cyano-N-(2-ethyl-6-methylphenyl)-3-phenylprop-2-enamide could be safe for further development, although specific cytotoxicity studies on this compound are needed for conclusive evidence.

The mechanisms underlying the biological activities of cinnamamide derivatives often involve modulation of neurotransmitter systems or inflammatory pathways. For instance, molecular docking studies have identified interactions with enzymes such as COX-2 and iNOS . Future research should focus on elucidating the specific molecular targets of (2E)-2-cyano-N-(2-ethyl-6-methylphenyl)-3-phenylprop-2-enamide to better understand its pharmacodynamics.

Summary of Research Findings

| Study Focus | Findings |

|---|---|

| Anticonvulsant Activity | Related compounds show effective doses for seizure control; potential for similar activity in (2E)-2-cyano-N-(2-ethyl-6-methylphenyl)-3-phenylprop-2-enamide. |

| Anti-inflammatory Activity | Reduction in cytokine production observed in related compounds; suggests potential for (2E)-2-cyano-N-(2-ethyl-6-methylphenyl)-3-phenylprop-2-enamide. |

| Cytotoxicity | Low cytotoxicity reported in related compounds; safety profile indicates potential for therapeutic use. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.